molecular formula C7H10O3 B8766497 4-Cyclopentene-1,3-diol, monoacetate, (1s-trans)-(9ci)

4-Cyclopentene-1,3-diol, monoacetate, (1s-trans)-(9ci)

Cat. No. B8766497
M. Wt: 142.15 g/mol
InChI Key: IJDYOKVVRXZCFD-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopentene-1,3-diol, monoacetate, (1s-trans)-(9ci) is a useful research compound. Its molecular formula is C7H10O3 and its molecular weight is 142.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Cyclopentene-1,3-diol, monoacetate, (1s-trans)-(9ci) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyclopentene-1,3-diol, monoacetate, (1s-trans)-(9ci) including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

[(1S,4S)-4-hydroxycyclopent-2-en-1-yl] acetate

InChI

InChI=1S/C7H10O3/c1-5(8)10-7-3-2-6(9)4-7/h2-3,6-7,9H,4H2,1H3/t6-,7-/m1/s1

InChI Key

IJDYOKVVRXZCFD-RNFRBKRXSA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H](C=C1)O

Canonical SMILES

CC(=O)OC1CC(C=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.70 gram (7.0 mmols) of 3,5-dihydroxycyclopent-1-ene and 0.83 gram (10.5 mmols) of pyridine were dissolved in 20 milliliters of anhydrous tetrahydrofuran, after which a solution of 0.70 g (9.0 mmols) of acetic acid chloride in 6 milliliters of anhydrous tetrahydrofuran was added dropwise over a period of 15 hours at room temperature in a stream of dried nitrogen, using a syringe drive. After concentrating the solvent with a rotary evaporator, 20 milliliters of ethyl acetate was added, following which the reaction mixture was washed with dilute hydrochloric acid (5 ml × 2), saturated sodium bicarbonate solution (5 ml × 2) and saturated sodium chloride solution (5 ml × 2). The organic layer was then separated and dried with anhydrous sodium sulfate. On distilling off the solvent, 1.00 gram of a colorless oil substance was obtained.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two

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